1-(4-Aminopiperidin-1-yl)prop-2-en-1-one
Overview
Description
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Role as ASK1 Inhibitors
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one derivatives have been identified as potent ASK1 inhibitors, useful in treating inflammation and pain. These compounds show potential utility in indications like osteoarthritis and neuropathic pain (Norman, 2012).
2. Inhibitors of Epoxide Hydrolase
Derivatives of this compound, through reactions with R-adamant-1-yl isocyanates, result in ureas that act as inhibitors of epoxide hydrolase sEH. These ureas show increased solubility in water and possess inhibitory activity in specific ranges (Butov, Burmistrov, Danilov, 2017).
3. Synthesis of Biological Active Derivatives
Research on chemical derivatives of 4-aminopiperidines has been conducted due to their broad spectrum of biological activity. This includes the synthesis of substituted urethanes containing a 4-propyl(allyl, propargyl)piperidine-4-yl fragment, showing a range of biological effects (Kuznetsov, Lantsetov, Andreeva, Prostakov, 1994).
4. Asymmetric Hydrogenation for 3-Aminopiperidine Derivatives
An efficient method for synthesizing enantioenriched 3-aminopiperidine derivatives has been developed using rhodium-catalyzed asymmetric hydrogenation. These derivatives are important structural units in many natural products and pharmaceutical drugs (Royal, Dudognon, Berhal, Bastard, Boudet, Ayad, Ratovelomanana-Vidal, 2016).
5. Molecular-Electronic Structures and Supramolecular Aggregation
Studies on molecules of 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, which include variants of this compound, reveal their polarized molecular-electronic structures and their ability to form supramolecular aggregates through intramolecular hydrogen bonding (Low, Cobo, Nogueras, Cuervo, Abonía, Glidewell, 2004).
6. Solvent Polarity Effects on Photophysical Properties
The influence of solvent polarity on the photophysical properties of chalcone derivatives, including variants of this compound, has been studied, showing significant solvatochromic effects due to intramolecular charge transfer interactions (Kumari, Varghese, George, Sudhakar, 2017).
7. Metabolism by Cytochrome P450s
4-Aminopiperidines, including this compound, are metabolized by cytochrome P450s, with CYP3A4 as a major isoform. Understanding their interaction at a molecular level is crucial for drug design (Sun, Scott, 2011).
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h2,7H,1,3-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDSNOXLHFQPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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